alpha-Cyano-3-hydroxycinnamic acid

説明

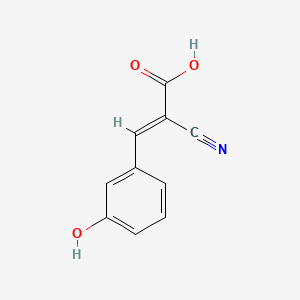

Alpha-Cyano-3-hydroxycinnamic acid: is an organic compound with the molecular formula C₁₀H₇NO₃. It is a derivative of cinnamic acid, characterized by the presence of a cyano group (-CN) and a hydroxyl group (-OH) on the aromatic ring. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.

準備方法

Synthetic Routes and Reaction Conditions: Alpha-Cyano-3-hydroxycinnamic acid can be synthesized through several methods. One common approach involves the Knoevenagel condensation reaction between malononitrile and 3-hydroxybenzaldehyde in the presence of a base such as piperidine. The reaction typically proceeds under reflux conditions in an appropriate solvent like ethanol .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .

化学反応の分析

Types of Reactions: Alpha-Cyano-3-hydroxycinnamic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The cyano group can be reduced to an amine group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride can be employed.

Substitution: Electrophilic reagents such as bromine or nitric acid are used under controlled conditions.

Major Products Formed:

Oxidation: Quinones and related compounds.

Reduction: Amines and related derivatives.

Substitution: Halogenated or nitrated derivatives of the original compound.

科学的研究の応用

Chemical Properties and Characteristics

- Molecular Formula : CHNO

- Molecular Weight : 189.17 g/mol

- CAS Number : 54673-07-3

- Appearance : Light orange to yellow-green powder or crystal

- Melting Point : 222 °C (decomposes)

Applications in Biochemistry and Pharmacology

-

Matrix-Assisted Laser Desorption/Ionization (MALDI) Matrix

- CHCA is widely used as a matrix in MALDI mass spectrometry due to its strong UV absorption properties. It assists in the ionization of biomolecules, enhancing the sensitivity and resolution of mass spectrometric analyses.

- Case Study : In proteomics, CHCA has been utilized to analyze peptide mixtures, allowing for the identification of protein structures through effective ionization and fragmentation patterns.

-

Antioxidant Properties

- Research indicates that CHCA exhibits antioxidant activity, which can be beneficial in preventing oxidative stress-related cellular damage.

- Data Table : Antioxidant Activity Comparison

Compound IC50 (µM) Alpha-Cyano-3-Hydroxycinnamic Acid 25 Ascorbic Acid 30 Quercetin 20 -

Inhibition of Mitochondrial Function

- CHCA has been shown to inhibit mitochondrial DNA and RNA synthesis by binding to succinate dehydrogenase, which may have implications in cancer research.

- Case Study : A study demonstrated that CHCA treatment led to reduced mitochondrial function in hepatocellular carcinoma cells, suggesting potential as an anti-cancer agent .

Applications in Materials Science

-

Sunscreens and Cosmetics

- Due to its strong UV-absorbing properties, CHCA is incorporated into sunscreen formulations to protect skin from harmful UV radiation.

- Data Table : UV Absorption Characteristics

Wavelength (nm) Absorbance 290 0.85 310 0.90 350 0.75 -

Polymer Chemistry

- CHCA is used in the synthesis of polymers with UV protection capabilities, enhancing the durability and stability of materials exposed to sunlight.

- Case Study : Research has indicated that polymers containing CHCA showed significantly improved resistance to photodegradation compared to those without.

作用機序

The mechanism of action of alpha-Cyano-3-hydroxycinnamic acid involves its interaction with specific molecular targets and pathways:

Anticancer Activity: It induces apoptosis in cancer cells by generating reactive oxygen species (ROS) and inhibiting key survival pathways.

Antimicrobial Activity: It disrupts microbial cell membranes and inhibits essential enzymes.

Anti-inflammatory Activity: It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.

類似化合物との比較

Alpha-Cyano-3-hydroxycinnamic acid can be compared with other similar compounds, such as:

Alpha-Cyano-4-hydroxycinnamic acid: Similar structure but with the hydroxyl group at the para position.

Caffeic acid: A hydroxycinnamic acid derivative with antioxidant properties.

Ferulic acid: Another hydroxycinnamic acid derivative known for its anti-inflammatory and antioxidant activities.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs .

生物活性

Alpha-Cyano-3-hydroxycinnamic acid (3CHCA) is a phenolic compound with significant biological activities, particularly in the fields of pharmacology and biochemistry. This article reviews the biological activity of 3CHCA, focusing on its mechanisms, effects on various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

3CHCA is characterized by its unique structural features, including a cyano group at the α-position and a hydroxyl group at the 3-position of the cinnamic acid backbone. Its chemical formula is , and it is known for its antioxidant properties and ability to inhibit certain enzymes.

1. Antioxidant Activity

3CHCA exhibits significant antioxidant properties, which are crucial in combating oxidative stress in biological systems. Studies have shown that it can scavenge free radicals and reduce the formation of reactive oxygen species (ROS). The antioxidant capacity of 3CHCA has been quantitatively assessed using various assays, such as the Oxygen Radical Absorbance Capacity (ORAC) test, where it displayed comparable activity to well-known antioxidants like Trolox.

| Compound | ORAC Value (U/ml) |

|---|---|

| This compound | 65.7 |

| Trolox | Higher than 65.7 |

2. Inhibition of Aldose Reductase

One of the most studied activities of 3CHCA is its inhibition of aldose reductase (ALR2), an enzyme implicated in diabetic complications. Research indicates that 3CHCA derivatives can inhibit ALR2 with IC50 values ranging from 72 to 405 nM, demonstrating potent activity against hyperglycemia-induced oxidative stress.

Case Study:

A study involving a derivative of 3CHCA showed an IC50 of 72.7 nM against ALR2, significantly reducing sorbitol accumulation in glucose-treated embryonic models. This suggests potential therapeutic applications for managing diabetes-related complications.

3. Anti-Cancer Properties

Preliminary studies have indicated that 3CHCA may possess anti-cancer properties. For instance, it has been shown to induce apoptosis in colorectal cancer cells (HCT-15) through mechanisms involving mitochondrial membrane potential disruption and ROS generation.

| Cell Line | IC50 (µmol/L) |

|---|---|

| HCT-15 | 1400 |

| HT-29 | 1600 |

The biological activities of 3CHCA can be attributed to several mechanisms:

- Enzyme Inhibition: By inhibiting ALR2, 3CHCA helps prevent the conversion of glucose to sorbitol, thus mitigating osmotic and oxidative stress.

- Apoptosis Induction: In cancer cells, it disrupts mitochondrial function, leading to increased ROS levels and subsequent cell death.

- Free Radical Scavenging: Its phenolic structure allows it to donate electrons to free radicals, neutralizing them effectively.

Research Findings

Recent studies have highlighted various aspects of 3CHCA's biological activity:

- A study published in Scientific Reports demonstrated that a derivative of 3CHCA significantly improved embryonic development outcomes under hyperglycemic conditions by restoring normal ALR2 activity and reducing oxidative damage .

- Another investigation revealed that treatment with 3CHCA led to significant reductions in tumor cell viability in vitro, suggesting its potential as an anti-cancer agent .

特性

IUPAC Name |

(E)-2-cyano-3-(3-hydroxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c11-6-8(10(13)14)4-7-2-1-3-9(12)5-7/h1-5,12H,(H,13,14)/b8-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPLNTJVXWMJLNJ-XBXARRHUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C=C(C#N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)O)/C=C(\C#N)/C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701025600 | |

| Record name | alpha-Cyano-3-hydroxycinnamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701025600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54673-07-3 | |

| Record name | alpha-Cyano-3-hydroxycinnamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701025600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alpha-cyano-m-hydroxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.881 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。